molecular formula C13H17BrO3 B1337614 5-Bromo-2-(hexyloxy)benzoic acid CAS No. 62176-19-6

5-Bromo-2-(hexyloxy)benzoic acid

Cat. No. B1337614
CAS RN: 62176-19-6
M. Wt: 301.18 g/mol
InChI Key: QHRNNKWZVDZLRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromo-substituted benzoic acid derivatives can involve multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization as described in the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors . Another example includes the synthesis of 4-octanoxy benzoic acid, where 1-bromooctane is reacted with methyl o-hydroxybenzoate . These methods could potentially be adapted for the synthesis of 5-Bromo-2-(hexyloxy)benzoic acid by altering the alkyl chain length and position of the bromo and alkoxy substituents.

Molecular Structure Analysis

The molecular structure and geometry of bromo-substituted benzoic acids can be determined using techniques such as X-ray crystallography, as seen in the study of 7-bromo-5-(2′-chloro)phenyl-1-hexyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-2,3-dione . Density functional theory (DFT) calculations are also used to optimize molecular structures and geometries, as demonstrated in the analysis of azo-benzoic acids and 4-bromo-3-(methoxymethoxy) benzoic acid .

Chemical Reactions Analysis

Bromo-substituted benzoic acids can participate in various chemical reactions. For instance, the cyclization reaction of 2,3-allenoic acids in the presence of simple allenes can lead to the formation of furanonyl palladium intermediates, which can be further reacted to yield various derivatives . The azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of equilibria dependent on solvent composition and pH .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzoic acids can be characterized using spectroscopic techniques such as NMR, UV-VIS, IR, and mass spectrometry . The reactivity descriptors like ionization energy, hardness, electrophilicity, and Fukui function can be calculated to predict the reactivity of these compounds . Additionally, the crystal structures can influence the physical properties, as seen in the comparison of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid .

Scientific Research Applications

Synthesis and Industrial Applications

5-Bromo-2-(hexyloxy)benzoic acid is involved in the synthesis of key intermediates for the manufacturing of therapeutic SGLT2 inhibitors, a promising category of drugs for diabetes therapy. This process showcases the compound's utility in the large-scale industrial preparation of medically relevant compounds. Notably, an efficient synthesis method has been developed starting from readily available materials, demonstrating scalability and cost-effectiveness, crucial for pharmaceutical production (Zhang et al., 2022).

Crystallography and Structural Analysis

The compound's derivatives have been explored for their crystal structures, offering insights into molecular interactions and assembly. Studies comparing the crystal structures of related bromo-hydroxy-benzoic acid derivatives have highlighted the role of C—H⋯O hydrogen bonds and Br⋯O interactions in forming two-dimensional architectures. Such structural analyses are fundamental for understanding the molecular basis of material properties and designing new molecules with desired characteristics (Suchetan et al., 2016).

Supramolecular Chemistry

Investigations into the supramolecular self-assembly of 5-bromo-2-hexadecyloxy-benzoic acid have revealed the formation of nanostructures influenced by intermolecular halogen and hydrogen bonds. This study elucidates the complex interplay between molecule-solvent interactions and the resulting self-organized patterns, contributing to our understanding of molecular engineering for nanotechnology applications (Wu et al., 2017).

Safety And Hazards

5-Bromo-2-(hexyloxy)benzoic acid is classified as an irritant . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound . In case of ingestion, immediate medical assistance should be sought .

Future Directions

5-Bromo-2-(hexyloxy)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . This suggests that the compound could have significant future applications in the development of new antidiabetic drugs.

properties

IUPAC Name

5-bromo-2-hexoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO3/c1-2-3-4-5-8-17-12-7-6-10(14)9-11(12)13(15)16/h6-7,9H,2-5,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRNNKWZVDZLRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10489589
Record name 5-Bromo-2-(hexyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(hexyloxy)benzoic acid

CAS RN

62176-19-6
Record name 5-Bromo-2-(hexyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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